Ortho vs. Para Conformational and Electronic Differences
The ortho-substitution pattern of 2-(Cyanosulfanyl)-3-nitrobenzoic acid (CAS 1253528-05-0) creates a distinct dihedral angle between the cyanosulfanyl group and the aromatic ring, altering the compound's electronic properties relative to its para-isomer, 4-(Cyanosulfanyl)-3-nitrobenzoic acid (CAS 6083-79-0) . This is evidenced by differences in the canonical SMILES strings: the ortho-isomer has the sequence 'C1=CC(=C(C(=C1)[N+](=O)[O-])SC#N)C(=O)O', whereas the para-isomer has 'C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N' . The spatial proximity of the -SCN group to the -COOH group in the ortho-isomer enables intramolecular interactions not possible in the para-isomer, potentially influencing reaction kinetics in amide bond formation or metal-catalyzed cross-coupling reactions.
| Evidence Dimension | Canonical SMILES (spatial arrangement of functional groups) |
|---|---|
| Target Compound Data | C1=CC(=C(C(=C1)[N+](=O)[O-])SC#N)C(=O)O (ortho-substitution) |
| Comparator Or Baseline | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N (para-substitution) |
| Quantified Difference | Positional isomerism; direct ortho vs. para substitution |
| Conditions | Molecular structure determined by standard IUPAC nomenclature |
Why This Matters
The ortho-substitution pattern dictates the compound's reactivity profile, making it the only viable building block for synthetic routes requiring this specific spatial orientation.
